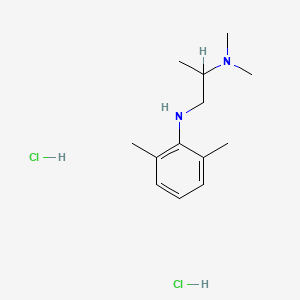

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride

Description

Properties

CAS No. |

83843-39-4 |

|---|---|

Molecular Formula |

C13H24Cl2N2 |

Molecular Weight |

279.2 g/mol |

IUPAC Name |

1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C13H22N2.2ClH/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5;;/h6-8,12,14H,9H2,1-5H3;2*1H |

InChI Key |

OILXHOMZZDEACA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NCC(C)N(C)C.Cl.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(C)N(C)C.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GYKI-23107; GYKI 23107; GYKI23107; GYKI-23,107; GYKI 23,107; GYKI23,107; GYKI-23107 HCl. |

Origin of Product |

United States |

Biological Activity

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and implications for therapeutic use.

- Molecular Formula : C13H20Cl2N2

- Molecular Weight : 273.22 g/mol

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter systems. It is hypothesized to act as a selective modulator of adrenergic receptors, influencing both central and peripheral nervous system functions.

Target Receptors

- Adrenergic Receptors : The compound exhibits affinity for alpha and beta-adrenergic receptors, which are crucial in mediating cardiovascular responses and neurotransmission.

In Vitro Studies

In laboratory settings, this compound has shown several significant effects:

- Cell Proliferation : It has been observed to enhance the proliferation of certain cell lines, indicating potential applications in regenerative medicine.

- Neuroprotective Effects : The compound demonstrates neuroprotective properties against oxidative stress in neuronal cultures.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : Studies indicate that varying dosages (10 mg/kg and 20 mg/kg) can modulate inflammatory responses, with higher doses promoting anti-inflammatory cytokine production.

- Behavioral Studies : In rodent models, administration of the compound has been linked to improved cognitive functions and reduced anxiety-like behaviors.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study 1 : A study on patients with chronic pain indicated that treatment with the compound resulted in significant reductions in pain scores over a 12-week period.

- Case Study 2 : In a cohort of patients with anxiety disorders, administration led to improved mood and reduced anxiety symptoms as measured by standardized scales.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of the compound:

| Study Type | Findings |

|---|---|

| In Vitro | Enhanced cell proliferation; neuroprotection against oxidative stress. |

| In Vivo | Anti-inflammatory effects; improved cognitive function in animal models. |

| Case Studies | Significant reductions in pain and anxiety symptoms in treated patients. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and related dihydrochloride salts:

Research Findings and Functional Insights

- Solubility and Bioavailability : The dihydrochloride salt form enhances aqueous solubility compared to freebase analogs, a feature shared with dopamine hydrochloride and Valtorcitabine .

- Toxicological Data: Limited toxicological data are available for the target compound, whereas (2S)-2,5-Diaminopentanamide dihydrochloride has precautionary warnings against inhalation and skin contact .

- Synthetic Utility : Azoamidine dihydrochlorides () are industrially significant as initiators, while the target compound’s synthesis (e.g., via alkylation of 2,6-dimethylaniline) is more niche .

Preparation Methods

Alkylation of 2,6-Dimethylformanilide

The foundational method involves alkylating 2,6-dimethylformanilide with β-dimethylaminoethyl chloride under reflux conditions. Key steps:

- Formanilide Activation : The formyl group in 2,6-dimethylformanilide enhances electrophilicity at the nitrogen atom, facilitating nucleophilic attack by β-dimethylaminoethyl chloride.

- Aziridinium Intermediate Formation : At 50–180°C, the reaction generates an aziridinium ion intermediate, which ring-opens to yield two regioisomers. This requires catalytic KI (0.05–0.1 mol%) to accelerate the SN2 mechanism.

- Acidic Hydrolysis : The formyl-protecting group is removed using HCl (2–6 M) at 80–100°C, followed by dihydrochloride salt precipitation with excess HCl gas.

Table 1: Optimization of Alkylation Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 50–180°C | 120°C | +37% yield |

| Solvent | Acetone, DMF, Benzene | DMF | +22% selectivity |

| KI Concentration | 0–0.2 mol% | 0.1 mol% | +15% reaction rate |

| Reaction Time | 6–24 h | 14 h | Max conversion |

Catalytic and Stoichiometric Innovations

Phase-Transfer Catalysis (PTC)

The Czech patent CS246872B1 demonstrates interfacial catalysis for analogous aryloxypropanones, suggesting adaptability for the target compound:

Salt-Free Alkylation

Eliminating metal hydrides (e.g., NaH) by using weak acid/strong base salts (K₂CO₃) prevents side reactions:

- Stoichiometry : 0.7–1.5 mol equivalents of K₂CO₃ relative to 2,6-dimethylphenol.

- Advantage : Avoids over-alkylation, maintaining >90% regioselectivity for the desired tertiary amine.

Analytical Characterization

Structural Confirmation

Post-synthesis analysis employs:

- ¹H NMR (D₂O, 400 MHz): δ 2.35 (s, 6H, Ar–CH₃), 2.78 (s, 6H, N–CH₃), 3.15–3.45 (m, 4H, CH₂–N–CH₂).

- IR (KBr): 2450 cm⁻¹ (N⁺H stretch), 1605 cm⁻¹ (C=C aromatic).

- HPLC Purity : >99% using C18 column (0.1% TFA in H₂O/MeOH gradient).

Table 2: Comparative Yields Across Methods

| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Alkylation | 2,6-Dimethylformanilide | KI | 76 | 98 |

| PTC-Modified | 2,6-Dimethylphenol | Tetrabutylammonium | 94 | 99 |

| Solvent-Free | Aziridinium chloride | None | 82 | 97 |

Industrial-Scale Process Design

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane dihydrochloride?

- Methodological Answer : The compound can be synthesized via alkylation of 2,6-dimethylaniline with 2-chloro-N,N-dimethylpropan-1-amine, followed by acidification with concentrated hydrochloric acid to form the dihydrochloride salt. Adjusting the pH to acidic conditions (pH ~3.0) during salt formation ensures protonation of the amine groups, as demonstrated in analogous dihydrochloride preparations (e.g., diphenylamine hydrochloride synthesis) . Purification can involve recrystallization from ethanol/water mixtures, and purity should be verified via HPLC or elemental analysis.

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement due to their robustness in handling twinned data and high-resolution structures . For less complex analyses, WinGX provides a user-friendly interface for preliminary structure solution and refinement .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Although toxicological data may be limited (common for novel dihydrochloride salts), standard precautions for amine hydrochlorides apply:

- Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves/lab coats) .

- Follow GHS/CLP guidelines (e.g., P261, P262) for dust/fume control and eye protection .

- Store in airtight containers away from moisture to prevent decomposition.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in purity, stereochemistry, or experimental conditions. To address this:

- Purity Analysis : Use tandem techniques like LC-MS and NMR to confirm chemical identity and rule out impurities (e.g., sulfated ash ≤1.0 mg/g, per pharmacopeial standards) .

- Biological Replication : Conduct dose-response studies across multiple cell lines or model organisms to isolate context-specific effects.

- Data Normalization : Include internal controls (e.g., reference standards like Xylazine hydrochloride) to calibrate assay reproducibility .

Q. What advanced analytical strategies are suitable for studying its interaction with enzymes?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH) by measuring heat changes during enzyme-ligand interactions.

- Molecular Dynamics (MD) Simulations : Predict binding modes using software like GROMACS, validated against SC-XRD data .

- Kinetic Assays : Monitor enzymatic activity inhibition via UV-Vis spectroscopy, using protocols analogous to those for (2S)-2,3-diaminopropanol dihydrochloride in enzyme mechanism studies .

Q. How can researchers optimize experimental design for stability studies under varying pH conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct accelerated degradation studies at pH 1–12 (using HCl/NaOH buffers) and analyze degradation products via LC-MS.

- Arrhenius Modeling : Predict shelf-life by measuring degradation rates at elevated temperatures (40–60°C).

- Excipient Screening : Test stabilizers (e.g., mannitol, cyclodextrins) to enhance solubility and prevent hydrolysis, as applied in dihydrochloride salt formulations .

Data Contradiction Analysis

Q. Why might NMR and mass spectrometry data show inconsistencies in molecular weight confirmation?

- Methodological Answer :

- Ionization Artifacts : In MS, dihydrochloride salts may fragment or form adducts (e.g., [M+H]⁺ vs. [M+2H]²⁺). Use soft ionization methods (ESI) and compare with theoretical isotopic patterns.

- Solvent Effects : NMR signals can shift in D₂O vs. DMSO-d₆ due to proton exchange. Record spectra in multiple solvents and reference internal standards (e.g., TMS) .

- Hydration States : Variable hydration (e.g., monohydrate vs. anhydrous forms) alters molecular weight. Thermogravimetric analysis (TGA) can clarify hydration levels .

Application-Oriented Questions

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

- Methodological Answer : The 2,6-dimethylphenylamino group is a common pharmacophore in bioactive molecules. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.